N-benzyl-4-propoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-4-propoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a propoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-propoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-propoxybenzoic acid with benzylamine and 2-aminopyridine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl, propoxy, or pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-benzyl-4-propoxy-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide: This compound has similar structural features but includes chlorine atoms, which may alter its chemical properties and biological activities.
N-(pyridin-2-yl)benzamide: Lacks the benzyl and propoxy groups, making it less complex but still useful in various applications.
Uniqueness
N-benzyl-4-propoxy-N-(pyridin-2-yl)benzamide is unique due to its combination of benzyl, propoxy, and pyridinyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H22N2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-4-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-16-26-20-13-11-19(12-14-20)22(25)24(21-10-6-7-15-23-21)17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChI Key |
BIKWIDNVUMEBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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